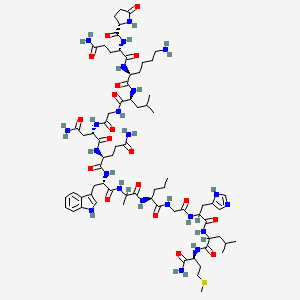
Cyclopropylhydrazine hydrochloride
Übersicht
Beschreibung
- Cyclopropylhydrazine hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂ .
- It is used as a PRMT5 inhibitor in pharmaceutical research.
Synthesis Analysis
- The synthesis of cyclopropylhydrazine hydrochloride involves several steps, including the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine to obtain an intermediate N-Boc-O-cyclopropylhydrazine. Deprotection of this intermediate with an aqueous solution of hydrogen chloride yields the final product.
Molecular Structure Analysis
- The molecular formula of cyclopropylhydrazine hydrochloride is C₃H₉ClN₂ .
- It has a cyclopropyl ring and a hydrazine functional group.
Chemical Reactions Analysis
- Cyclopropylhydrazine hydrochloride can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Physical And Chemical Properties Analysis
- Melting point: >97°C (decomposition)
- Solubility: Slightly soluble in DMSO, methanol, and water
- Color: White to off-white solid
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Pharmacological Effects : Cyclopropylhydrazine hydrochloride shares similarities with other hydrazine-based compounds. For instance, cyclizine hydrochloride, an antihistaminic drug, is known for its effects on vestibular function and motion sickness treatment (Gutner, Gould, & Cracovaner, 1954).
Enantioselective Analysis in Clinical Pharmacokinetics : Cyclophosphamide, a prodrug metabolized into active compounds like hydroxycyclophosphamide, has been studied for its enantioselective properties in human plasma. This is significant in understanding the efficacy and complications of treatment, demonstrating the relevance of studying compounds like cyclopropylhydrazine hydrochloride in a pharmacokinetic context (de Castro et al., 2016).
Heterocyclic Synthesis and Antitumor Activities : Cyanoacetylhydrazine, a compound structurally related to cyclopropylhydrazine hydrochloride, has been used in synthesizing various heterocyclic derivatives, including pyrazole derivatives, which exhibit significant antitumor activities. This showcases the potential of cyclopropylhydrazine hydrochloride in synthesizing compounds with therapeutic applications (Mohareb, El-Sayed, & Abdelaziz, 2012).
Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, similar to cyclopropylhydrazine hydrochloride, has been utilized in synthesizing branched tryptamines. This method has proven effective in producing enantiomerically pure tryptamine derivatives, indicating the potential of cyclopropylhydrazine hydrochloride in synthesizing psychoactive substances (Salikov et al., 2017).
Cyclopropyl Fragment in Drug Molecules : The versatility of the cyclopropyl ring, similar to that in cyclopropylhydrazine hydrochloride, is increasingly recognized in drug development. Its unique features, such as coplanarity and enhanced π-character of C-C bonds, make it a valuable component in enhancing the potency and reducing off-target effects of drugs (Talele, 2016).
Safety And Hazards
- It is classified as a hazardous substance with warnings related to skin and eye irritation.
- Proper protective measures should be taken during handling.
Zukünftige Richtungen
- Further research could explore its applications in drug development, potential therapeutic effects, and optimization of synthesis methods.
Eigenschaften
IUPAC Name |
cyclopropylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFTMROHZCYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598915 | |
| Record name | Cyclopropylhydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylhydrazine hydrochloride | |
CAS RN |
213764-25-1 | |
| Record name | Hydrazine, cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213764-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylhydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)





![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)


![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)